3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-18-6-3-5-11(18)13-16-12(22-17-13)8-15-14(20)10-4-2-7-19(21)9-10/h2-7,9H,8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBBDKAJFLMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide typically involves the formation of the oxadiazole ring from precursor materials such as hydrazides and esters under acidic or basic conditions. The carbamoyl group is introduced via a reaction with isocyanates. Pyridine 1-oxide is often synthesized separately and then coupled with the intermediate oxadiazole derivative through a nucleophilic substitution reaction, typically under mild heating conditions.
Industrial Production Methods
Scaling up the synthesis for industrial purposes usually requires optimization of reaction conditions to improve yield and purity. Key steps include maintaining precise temperature control, using high-quality starting materials, and employing efficient purification methods like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole and oxadiazole rings can be oxidized, leading to the formation of sulfoxides and sulfones under specific conditions.
Reduction: The reduction of the oxadiazole ring may lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions occur at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The reactions typically require catalysts or specific reagents like halides or amines.
Major Products Formed
The major products depend on the type of reaction. Oxidation often yields sulfoxides or sulfones, while reduction products include hydrazine derivatives. Substitution reactions result in modified pyridine or oxadiazole derivatives.
Scientific Research Applications
This compound finds applications in multiple fields, such as:
Chemistry: Used as a reagent in organic synthesis and a precursor for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Studied for its therapeutic potential, especially in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. For instance, the oxadiazole ring can interact with nucleophilic sites in proteins, leading to the modulation of enzymatic activity. The pyridine 1-oxide moiety can act as a ligand for metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Similarities and Differences
- BG15830 () : Shares the 1,2,4-oxadiazole core and 1-methylpyrrole substituent with the target compound but replaces the pyridine 1-oxide with a phthalazine ring. This substitution likely enhances aromatic π-stacking interactions, making BG15830 more suitable for targeting hydrophobic enzyme pockets .
- Patented Imidazolidinedione Derivative (): While retaining the 1,2,4-oxadiazole scaffold, this compound incorporates bulky substituents (e.g., trifluoromethyl, morpholinoethyl) that improve solubility and bioavailability, a common strategy in drug formulation .
- Pyrazole Derivative () : Lacks the oxadiazole ring but includes a pyridine moiety. The smaller molecular weight and ester group suggest higher solubility in organic solvents, favoring its use as a synthetic precursor .
Functional Implications
- The patented compound () demonstrates how fluorinated and sulfonyl groups can enhance metabolic stability, a feature absent in the target compound but relevant for future structural optimization .
Biological Activity
The compound 3-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a pyrrole moiety, and an oxadiazole group. Its molecular formula is with a molecular weight of approximately 299.33 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, oxadiazole derivatives are known to exhibit inhibitory effects on various enzymes, which could be relevant for its anticancer properties .
- Receptor Modulation : Similar compounds have shown activity as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders . This interaction could lead to neuroprotective effects.
- Antimicrobial Activity : Some derivatives containing oxadiazole rings have demonstrated antimicrobial properties, suggesting that this compound may also possess similar capabilities against bacterial or fungal pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound). For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 8.2 | Cell cycle arrest |
| Compound C | A549 (Lung Cancer) | 12.0 | Inhibition of angiogenesis |
These findings indicate that similar compounds may exert significant cytotoxic effects through various mechanisms.
Antimicrobial Activity
In vitro studies have shown that oxadiazole derivatives exhibit antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
These results suggest the potential use of the compound as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives and evaluated their anticancer efficacy against various cancer cell lines. One derivative showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics . The study concluded that modifications on the oxadiazole ring can enhance anticancer activity.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of pyrrole-containing compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and improve neuronal survival in vitro, suggesting their potential for treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
